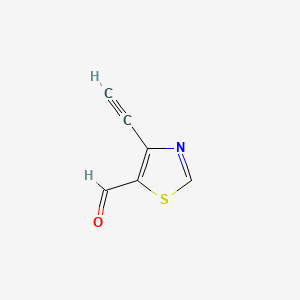
4-Ethynyl-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring with an ethynyl group at the 4-position and an aldehyde group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,3-thiazole-5-carbaldehyde typically involves the use of the Ohira-Bestmann reagent. The starting material, a thiazole aldehyde, undergoes a reaction with the Ohira-Bestmann reagent to introduce the ethynyl group at the 4-position . The reaction conditions generally involve the use of a base such as triethylamine in an appropriate solvent, often under mild conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethynyl-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Ethynyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, compounds containing thiazole rings can interact with various molecular targets, including enzymes and receptors . The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The aldehyde group can form Schiff bases with amines, which can further react to form more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethynyl-2-substituted phenylthiazole
- 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole
- 1,3,4-thiadiazole derivatives
Uniqueness
4-Ethynyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on the thiazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C6H3NOS |
|---|---|
Poids moléculaire |
137.16 g/mol |
Nom IUPAC |
4-ethynyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H3NOS/c1-2-5-6(3-8)9-4-7-5/h1,3-4H |
Clé InChI |
MFWPZDBESRMAOU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(SC=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


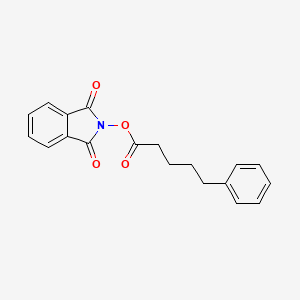
methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
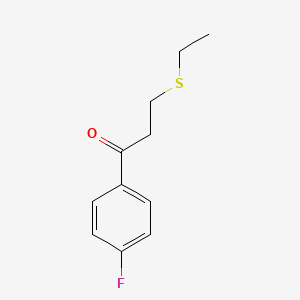
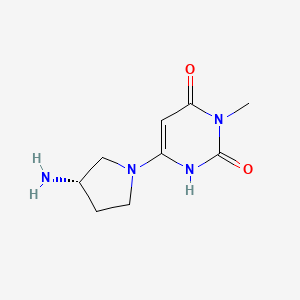
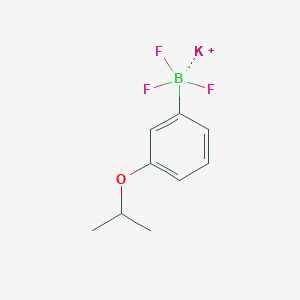
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
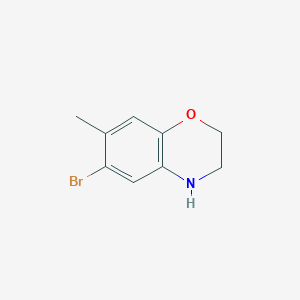
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
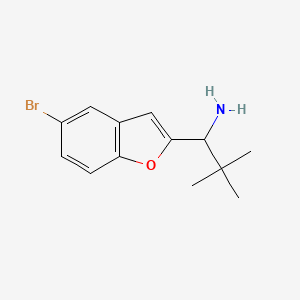
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
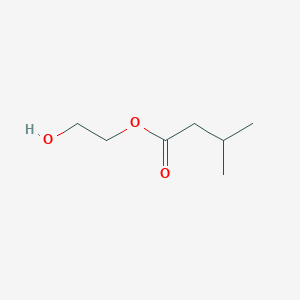
![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)
